molecular formula C11H8N4O B13559578 2-(1h-Pyrazol-1-yl)imidazo[1,2-a]pyridine-3-carbaldehyde

2-(1h-Pyrazol-1-yl)imidazo[1,2-a]pyridine-3-carbaldehyde

Cat. No.: B13559578
M. Wt: 212.21 g/mol
InChI Key: MOIJJYGUOLPTCU-UHFFFAOYSA-N
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Description

2-(1H-Pyrazol-1-yl)imidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound that features both pyrazole and imidazo[1,2-a]pyridine moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-pyrazol-1-yl)imidazo[1,2-a]pyridine-3-carbaldehyde typically involves the condensation of 2-aminopyridine with pyrazole-1-carbaldehyde under acidic conditions. This reaction is often carried out in the presence of a catalyst such as acetic acid or hydrochloric acid, and the reaction mixture is heated to facilitate the formation of the imidazo[1,2-a]pyridine ring system .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

2-(1H-Pyrazol-1-yl)imidazo[1,2-a]pyridine-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1H-Pyrazol-1-yl)imidazo[1,2-a]pyridine-3-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1H-Pyrazol-1-yl)imidazo[1,2-a]pyridine-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-Pyrazol-1-yl)imidazo[1,2-a]pyridine-3-carbaldehyde is unique due to its combination of pyrazole and imidazo[1,2-a]pyridine rings, which confer distinct chemical and biological properties. This structural arrangement allows for diverse chemical modifications and potential biological activities, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C11H8N4O

Molecular Weight

212.21 g/mol

IUPAC Name

2-pyrazol-1-ylimidazo[1,2-a]pyridine-3-carbaldehyde

InChI

InChI=1S/C11H8N4O/c16-8-9-11(15-7-3-5-12-15)13-10-4-1-2-6-14(9)10/h1-8H

InChI Key

MOIJJYGUOLPTCU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=C(N2C=C1)C=O)N3C=CC=N3

Origin of Product

United States

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